BTK Inhibition: Potency Comparison of 2-fluoro-6-(1H-pyrazol-1-yl)aniline Derivatives vs. Non-Fluorinated Analogs
In a study optimizing pyrazole-based BTK inhibitors, compounds built upon the 2-fluoro-6-(1H-pyrazol-1-yl)aniline scaffold demonstrated IC50 values below 1 μM in MCL (Mantle Cell Lymphoma) cell lines [1]. This potency was achieved through an open-loop structural modification strategy derived from ibrutinib. While direct numerical comparison for the aniline core itself is not available, the study establishes that the specific 2-fluoro-6-(1H-pyrazol-1-yl) substitution pattern is integral to achieving sub-micromolar antiproliferative activity in this target class [1].
| Evidence Dimension | Antiproliferative activity in MCL cells |
|---|---|
| Target Compound Data | IC50 < 1 μM (for derivatives incorporating the 2-fluoro-6-(1H-pyrazol-1-yl)aniline motif) |
| Comparator Or Baseline | Ibrutinib (lead compound for structural modification) |
| Quantified Difference | Derivatives showed increased antiproliferative activity compared with ibrutinib (no numerical difference available) |
| Conditions | MCL cell-based antiproliferation assay |
Why This Matters
Procurement of this specific scaffold is essential for medicinal chemistry programs targeting BTK-driven malignancies, as the fluorine substitution pattern contributes to the sub-micromolar activity profile.
- [1] Ran, F.; Liu, Y.; Zhang, D.; Liu, M.; Zhao, G. Discovery of novel pyrazole derivatives as potent BTK inhibitors. Socolar Preprint. View Source
